N-(4-Fluorophenyl)succinimide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUVZBSQFHOETA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350009 | |
| Record name | N-(4-Fluorophenyl)succinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60693-37-0 | |
| Record name | N-(4-Fluorophenyl)succinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of N 4 Fluorophenyl Succinimide
Direct Synthesis of N-(4-Fluorophenyl)succinimide
The primary and most direct route for the synthesis of this compound involves the condensation of 4-fluoroaniline (B128567) with succinic anhydride (B1165640). This reaction is a cornerstone in the preparation of this class of compounds and can be achieved through various methodologies, including conventional heating and modern microwave-assisted techniques.
Condensation Reactions of 4-Fluoroaniline with Succinic Anhydride
The fundamental reaction for synthesizing N-substituted succinimides is the acylation of an amine with succinic anhydride, which is then followed by a cyclodehydration process to form the target imide. mdpi.com
Traditional methods for the synthesis of N-substituted succinimides, including this compound, typically involve a two-step process. The first step is the reaction of the amine with the anhydride to generate an amidoacid intermediate. nih.gov This intermediate is then subjected to cyclization to form the imide. nih.gov The cyclodehydration step often requires high temperatures, typically around 120°C, or the use of dehydrating agents like acetic anhydride. mdpi.comresearchgate.net One common approach involves the reaction of succinic anhydride with an amine in acetic acid, followed by the addition of zinc powder. This mixture is heated to approximately 55°C and stirred for an extended period to facilitate the cyclization and formation of the N-substituted succinimide (B58015) in high yields. ijcps.org Another conventional method involves refluxing the reactants in a solvent like trifluoroacetic acid, which acts as both a reaction medium and a promoter. innovareacademics.in
While effective, these thermal methods can be time-consuming, often requiring several hours to complete. nih.gov
Microwave-assisted organic synthesis (MAOS) has emerged as a more efficient and environmentally friendly alternative to conventional heating for the synthesis of N-substituted succinimides. nih.gov This technique significantly reduces reaction times, often from hours to mere minutes. nih.gov
In a typical microwave-assisted procedure, a mixture of the aniline (B41778) and succinic anhydride is irradiated in a domestic or laboratory microwave oven. nih.govsemanticscholar.org This method is often performed under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste and energy consumption. nih.govsemanticscholar.org For instance, the synthesis of N-phenylsuccinimide, a structurally related compound, can be achieved in moderate yields (40-60%) within four minutes using a domestic microwave oven. nih.gov The use of a solid support like neutral alumina (B75360) can further enhance the reaction efficiency. semanticscholar.org
The optimization of microwave-assisted synthesis can lead to excellent yields and a straightforward work-up procedure, making it an attractive method for the preparation of this compound and its derivatives. innovareacademics.insemanticscholar.org
Table 1: Comparison of Synthetic Methodologies for N-Substituted Succinimides
| Method | Reagents/Conditions | Advantages | Disadvantages | Yield | Reference(s) |
|---|---|---|---|---|---|
| Conventional Thermal | Acetic acid, Zinc powder, 55°C, 1.5 hours | High yield | Long reaction time | High | ijcps.org |
| Conventional Thermal | Trifluoroacetic acid, Reflux at 70°C | Acts as solvent and promoter | Harsh acidic conditions | Not specified | innovareacademics.in |
| Microwave-Assisted | Solvent-free, Domestic microwave, 4 minutes | Rapid, Environmentally friendly | Moderate yield | 40-60% | nih.gov |
| Microwave-Assisted | Neutral alumina, 800W, 4-6 minutes | Clean, Efficient, Solvent-free | Not specified for parent compound | High for derivatives | semanticscholar.org |
Conventional Thermal Approaches
Alternative Synthetic Routes to the Succinimide Core
While the direct condensation of an amine and succinic anhydride is the most common route, other strategies exist for constructing the succinimide core. One such method involves a modified Mitsunobu reaction, where succinimide itself reacts with an alcohol in the presence of triphenylphosphine (B44618) and diisopropyl azodicarboxylate (DIAD). innovareacademics.in Another approach utilizes a solid-phase strategy with a silica-bound benzoyl chloride as a dehydrating agent for the cyclization of N-arylsuccinamic acids. innovareacademics.in This method offers the advantage of recyclability of the dehydrating agent. innovareacademics.in
Furthermore, palladium-catalyzed domino aminocarbonylation of alkynols offers a direct and selective pathway to itaconimides, which are unsaturated derivatives of succinimides. acs.org This method demonstrates the versatility of transition-metal catalysis in synthesizing complex succinimide structures. acs.org
Derivatization and Functionalization Strategies
The this compound scaffold can be further modified to create a diverse range of derivatives with tailored properties. These modifications can target either the succinimide ring or the fluorophenyl moiety.
Modifications of the Succinimide Ring System
The succinimide ring is amenable to various chemical transformations. One significant reaction is the ring-opening of the succinimide linker, particularly when it is part of a larger bioconjugate. nih.gov This hydrolysis is influenced by factors such as pH and temperature and can be site-dependent within a larger molecule. nih.gov The stability of the succinimide ring is a critical consideration in the design of antibody-drug conjugates (ADCs), where thiol-maleimide chemistry is often employed, resulting in a succinimide linkage. nih.gov
The succinimide ring can also undergo reactions at the methylene (B1212753) carbons. For example, N-substituted itaconimides can participate in NHC-catalyzed Stetter reactions with aromatic aldehydes to yield 3-functionalized succinimides. acs.org Additionally, the succinimide ring can be fused to other heterocyclic systems, as demonstrated by the 1,3-dipolar cycloaddition of 3-amino oxindoles and maleimides to construct succinimide-fused spiro[pyrrolidine-2,3′-oxindoles]. mdpi.com
Furthermore, the succinimide moiety can be a precursor for the synthesis of other important functional groups. For instance, reaction with hydroxylamine (B1172632) can lead to the formation of hydroxamic acids through imide ring opening. mdpi.comresearchgate.net
Introduction of Substituents via Michael Addition Reactions
The succinimide ring in this compound is susceptible to Michael addition, a powerful carbon-carbon bond-forming reaction. This reactivity allows for the introduction of various substituents at the 3-position of the succinimide ring.
One notable application is the N-heterocyclic carbene (NHC)-catalyzed Stetter reaction. In this transformation, aromatic aldehydes react with N-substituted itaconimides, which can be considered derivatives of maleimides, to yield valuable succinimide derivatives. researchgate.netnih.gov This reaction creates 1,4- and 1,5-dicarbonyl scaffolds, which are important building blocks in organic synthesis. nih.gov The reaction conditions are typically mild, and the process is operationally simple, providing good to excellent yields of the desired products. researchgate.netnih.gov
The Michael addition of enaminones to N-(p-tolyl)-maleimide has been studied, affording succinimide-containing enaminones. scielo.br While this specific study did not use the 4-fluoro-substituted analogue, it highlights a relevant reaction pathway for maleimide (B117702) derivatives. scielo.br Furthermore, the enantioselective Michael reaction of aminomaleimides with nitroolefins has been successfully catalyzed by bifunctional Takemoto's catalysts, producing succinimide derivatives with high yields and enantiomeric excess. nih.gov
The versatility of Michael additions is further demonstrated by the reaction of maleimides with various nucleophiles, including thiols, amines (aza-Michael), and phosphines (phospha-Michael). acs.org These reactions underscore the potential for diverse functionalization of the succinimide core.
Ring-Opening and Re-Cyclization Pathways
The succinimide ring is not only a site for addition reactions but can also undergo ring-opening. This process is particularly relevant in the context of antibody-drug conjugates (ADCs), where maleimide-based linkers are common. nih.govcreative-biolabs.com The resulting succinimide ring in these linkers can be susceptible to hydrolysis, leading to a ring-opened succinamic acid derivative. nih.govresearchgate.net The rate of this ring-opening can be influenced by factors such as pH, temperature, and the specific substitution on the succinimide ring. nih.gov For instance, N-aryl substituents, such as a 4-fluorophenyl group, have been shown to accelerate the hydrolysis of the thiosuccinimide linker in ADCs, which can enhance their stability. researchgate.net
While often considered a degradation pathway in the context of ADCs, controlled ring-opening can be a strategic step in synthesis. The resulting succinamic acid can potentially be re-cyclized under different conditions or with different reagents to form new heterocyclic systems. For example, N-heterocyclic carbenes have been used to catalyze the ring expansion of 4-formyl-β-lactams to produce succinimide derivatives. nih.gov
Aromatic Functionalization of the 4-Fluorophenyl Moiety
The 4-fluorophenyl group of this compound offers opportunities for functionalization, primarily through nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the succinimide group and the fluorine atom can activate the aromatic ring for such transformations.
Late-stage functionalization techniques are particularly relevant for modifying bioactive molecules. nih.gov For instance, the conversion of a C-H bond to a C-F bond on an aromatic ring can be achieved through transition-metal catalysis. nih.gov While not directly starting with the fluorinated compound, these methods highlight the ability to introduce or modify substituents on the phenyl ring.
The palladium-catalyzed C-H functionalization of aryl compounds containing a directing group with N-(thioaryl)phthalimides has been demonstrated. beilstein-journals.org This suggests that the this compound scaffold could potentially undergo similar directed C-H functionalization reactions on the phenyl ring. Additionally, nickel-catalyzed C-H/N-H annulation of aromatic amides with alkynes presents another avenue for constructing more complex fused ring systems, although this has not been specifically reported for this compound. semanticscholar.org
Synthesis of Hybrid Molecules Incorporating the this compound Scaffold
The this compound motif has been incorporated into larger, hybrid molecules with the aim of combining the properties of different pharmacophores.
For example, hybrid molecules combining pyrazinamide (B1679903) with a 4-phenylthiazol-2-amine scaffold have been designed and synthesized. rsc.org One of the most active compounds in this series, 6-chloro-N-[4-(4-fluorophenyl)thiazol-2-yl]pyrazine-2-carboxamide, features the 4-fluorophenyl group, demonstrating its importance in the design of new bioactive agents. rsc.org
Another approach involves the synthesis of malononitrile (B47326) derivatives from N-phenyl succinimides, including the 4-fluoro substituted analog, to create hybrid molecules with potential antifungal activity. derpharmachemica.com These syntheses often employ microwave-assisted, solvent-free conditions, highlighting the use of green chemistry principles. derpharmachemica.com
Furthermore, N-phthalimide-linked 1,2,3-triazole analogues have been synthesized, with some derivatives incorporating a N-(4-fluorophenyl)acetamide moiety. nih.gov These complex structures showcase the utility of the N-(4-fluorophenyl) group as a component in the construction of diverse molecular architectures.
Catalytic Approaches in this compound and Analog Synthesis
Modern catalytic methods play a crucial role in the synthesis and transformation of this compound and its analogs, offering efficiency, selectivity, and access to novel chemical space.
N-Heterocyclic Carbene (NHC)-Catalyzed Transformations
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a variety of transformations. beilstein-journals.orgrsc.org As previously mentioned, NHCs catalyze the intermolecular Stetter reaction of aromatic aldehydes with N-substituted itaconimides to form succinimide derivatives. researchgate.netnih.gov This reaction is notable for achieving a delicate balance between the desired Stetter reaction and the competing isomerization of the itaconimide double bond. researchgate.net
NHCs can also function as non-covalent organocatalysts. For example, a chiral NHC has been used to promote the highly enantioselective sulfa-Michael addition of thiols to electrophilic olefins, demonstrating their ability to act as a Brønsted base to facilitate carbon-sulfur bond formation. pkusz.edu.cn This approach could be applied to the synthesis of chiral succinimide derivatives. Additionally, NHC-copper complexes have been shown to be excellent catalysts for various transformations, including the carboxylation of substrates with CO2. rsc.org
Rhodium(III)-Catalyzed Cyclizations and Functionalizations
Rhodium(III) catalysis has proven to be a robust tool for C-H activation and subsequent annulation reactions, enabling the construction of complex heterocyclic systems. For instance, a rhodium(III)-catalyzed redox-neutral [3+3] annulation of N-nitrosoanilines with cyclopropenones has been developed for the synthesis of quinolin-4(1H)-one scaffolds. mdpi.com Several of the synthesized quinolinones feature a 4-fluorophenyl substituent. mdpi.com
Furthermore, rhodium(III)-catalyzed cascade C-H activation/annulation of 2-arylbenzimidazoles with maleimides provides access to succinimide-bearing benzoimidazoisoquinolinones. acs.org This method is atom- and step-economic, with a broad substrate scope and excellent functional group tolerance. acs.org The reaction of a 2-arylbenzimidazole bearing a 4-fluorophenyl group with a maleimide successfully yielded the desired product. acs.org
Another relevant application is the rhodium(III)-catalyzed oxidative [3+2] annulation of 2-acetyl-1-arylhydrazines with maleimides to synthesize pyrrolo[3,4-b]indole-1,3-diones. researchgate.net This reaction tolerates a range of functional groups, including fluorine, on the arylhydrazine. researchgate.net
Table 1: Examples of Rhodium(III)-Catalyzed Reactions for the Synthesis of Heterocycles with Fluoro-Substituted Phenyl Groups
| Reactants | Catalyst System | Product Type | Yield | Reference |
|---|---|---|---|---|
| N-nitrosoaniline, 2,3-bis(4-fluorophenyl)cyclopropenone | [RhCp*Cl2]2, AgSbF6 | 2,3-Bis(4-fluorophenyl)-1-methylquinolin-4(1H)-one | 47% | mdpi.com |
| 2-(4-(4-fluorophenyl))phenyl-1H-benzo[d]imidazole, N-phenylmaleimide | [RhCp*Cl2]2, NaOAc | Succinimide-bearing benzoimidazoisoquinolinone | 76% | acs.org |
| 2-acetyl-1-(4-fluorophenyl)hydrazine, N-phenylmaleimide | [RhCp*Cl2]2, Ag2CO3, AgNTf2 | Pyrrolo[3,4-b]indole-1,3-dione derivative | - | researchgate.net |
| 3-(dimethylamino)-1-phenylprop-2-en-1-one, 1,3-diene | [RhCp*Cl2]2, AgNTf2, AgOAc | Fluorenone | 65% | acs.org |
Other Transition Metal-Catalyzed Processes
Beyond the well-established palladium and copper-catalyzed reactions, other transition metals are emerging as valuable catalysts for novel transformations of N-arylsuccinimides like this compound. While research specifically detailing the use of this compound in these systems is still developing, the principles established with analogous compounds suggest significant potential. These alternative metals offer different reactivity profiles, selectivities, and functional group tolerances, expanding the synthetic utility of this reagent.
Rhodium catalysts, for example, have been shown to mediate the oxidative C-H functionalization of related lactams. nih.gov This suggests a potential pathway for the directed functionalization of the ortho-position of the N-phenyl ring in this compound, where the succinimide moiety could act as a directing group. The strong electron-withdrawing nature of the fluorine atom would likely influence the electronic properties of the aromatic ring and, consequently, the efficiency and regioselectivity of such C-H activation reactions.
Nickel catalysis presents a cost-effective and powerful alternative for cross-coupling reactions. nih.govacs.org Given nickel's unique catalytic cycle, it could enable novel carbon-carbon and carbon-heteroatom bond formations involving this compound that are challenging for other metals. For instance, nickel(II) perchlorate (B79767) has been shown to be an effective Lewis acid for generating N-acyliminium ions from γ-hydroxy lactams, facilitating amidoalkylation reactions with various nucleophiles. nih.gov This methodology could be extended to derivatives of this compound.
Although specific examples are sparse, the potential for gold and iridium catalysis in reactions with this compound can be inferred from their known reactivity. These metals are adept at activating π-systems like alkynes and alkenes, which could then participate in cycloadditions or annulation reactions with the succinimide ring.
Mechanistic Investigations of this compound Reactions
Understanding the reaction mechanisms of this compound is fundamental to controlling reaction outcomes and optimizing conditions. The 4-fluoro substituent significantly impacts the electronic nature of the molecule, thereby influencing reaction kinetics, selectivity, and stereochemistry.
Kinetics and Mechanisms of Acid-Catalyzed Hydrolysis of N-Arylsuccinimides
The acid-catalyzed hydrolysis of N-arylsuccinimides provides crucial information about the stability of the imide bond. Kinetic studies on N-(4-substitutedaryl) succinimides have demonstrated that the reaction mechanism is consistent with an A-2 type, which involves a bimolecular attack of a water molecule on the protonated substrate in the rate-determining step. jcsp.org.pk
The general mechanism involves two key steps:
Protonation: A rapid, reversible protonation of a carbonyl oxygen atom of the succinimide ring by a hydronium ion (H₃O⁺). libretexts.orgyoutube.com
Nucleophilic Attack: The rate-determining attack of a water molecule on the carbonyl carbon of the protonated imide, leading to a tetrahedral intermediate that subsequently undergoes ring-opening to form the final product, N-(4-fluorophenyl)succinamic acid. jcsp.org.pkyoutube.com
The catalytic efficiency of different strong acids for the hydrolysis of N-arylsuccinimides has been found to follow the order HCl > H₂SO₄ > HClO₄, which is characteristic of an A-2 mechanism. jcsp.org.pk This order suggests that transition states with positive character are preferentially stabilized by anions with high charge density, like Cl⁻. jcsp.org.pk
The electronic effect of the substituent on the N-aryl ring plays a critical role. The Hammett equation, log(k/k₀) = σρ, is a valuable tool for quantifying these effects. wikipedia.org In this equation, k and k₀ are the rate constants for the substituted and unsubstituted reactants, respectively, σ is the substituent constant, and ρ is the reaction constant which indicates the sensitivity of the reaction to substituent effects. wikipedia.org For the acid-catalyzed hydrolysis of esters, a negative ρ value is often observed, indicating that electron-donating groups accelerate the reaction by stabilizing the positive charge that develops in the transition state. msudenver.edu Conversely, a positive ρ value, as seen in the base-catalyzed hydrolysis of ethyl benzoates (ρ = +2.56), signifies that electron-withdrawing groups accelerate the reaction by stabilizing the buildup of negative charge. viu.ca For this compound, the fluorine atom's electron-withdrawing inductive effect would influence the rate of hydrolysis relative to unsubstituted N-phenylsuccinimide.
Table 1: Hammett Substituent Constants (σ) for Selected Groups
| Substituent (X) | σ_meta | σ_para |
|---|---|---|
| -NO₂ | 0.71 | 0.78 |
| -CN | 0.56 | 0.66 |
| -F | 0.34 | 0.06 |
| -Cl | 0.37 | 0.23 |
| -H | 0.00 | 0.00 |
| -CH₃ | -0.07 | -0.17 |
| -OCH₃ | 0.12 | -0.27 |
This table presents standard Hammett constants, which quantify the electronic effect of substituents on a benzene (B151609) ring.
Understanding Reaction Selectivity and Stereochemistry
Stereoselectivity, the preferential formation of one stereoisomer over another, is a critical aspect of reactions involving this compound, particularly in the synthesis of complex, multi-stereocenter molecules. numberanalytics.comwikipedia.org The stereochemical outcome of a reaction can be either diastereoselective (favoring one diastereomer) or enantioselective (favoring one enantiomer). wikipedia.org
In reactions such as the peptide-catalyzed conjugate addition of aldehydes to C-substituted maleimides, the N-aryl group can influence the stereoselectivity. For a substrate analogous to this compound, the reaction yielded the product with high diastereoselectivity and enantioselectivity. nih.gov The electronic nature of the 4-fluoro substituent can affect reaction times and catalyst loading required for optimal results. nih.gov
Furthermore, in the rhodium-catalyzed asymmetric transfer hydrogenation of maleimide derivatives, both syn- and anti-configured products can be obtained with high diastereo- and enantioselectivity by carefully controlling the reaction conditions, such as the amount of base used. nih.gov This highlights the ability to selectively access all four possible stereoisomers from a single starting material. nih.gov The N-(4-fluorophenyl) group is compatible with these transformations, leading to the corresponding chiral succinimide derivatives in high yields and selectivities. nih.gov
The control of stereochemistry is often governed by the formation of a favored transition state, which minimizes steric and electronic repulsions. usm.edu In catalyst-controlled reactions, the chiral catalyst forms a complex with the substrate, and the approach of the reagent is directed to one face of the molecule, leading to the observed stereoselectivity. nih.gov
Pathways for N-Acyliminium Ion Formation in Related Systems
N-acyliminium ions are highly electrophilic intermediates crucial for many carbon-carbon and carbon-heteroatom bond-forming reactions. thieme-connect.comthieme-connect.comarkat-usa.org While this compound itself is not a direct precursor, its derivatives, particularly α-hydroxy lactams, readily generate N-acyliminium ions. innovareacademics.in These precursors are typically formed by the partial reduction of one of the imide carbonyls. usm.eduinnovareacademics.in
The generation of the N-acyliminium ion is generally achieved by treating the α-hydroxy lactam precursor with a Brønsted or Lewis acid. nih.govresearchgate.net The acid facilitates the elimination of the hydroxyl group as water, forming the reactive N-acyliminium ion. nih.govwhiterose.ac.uk
The general pathway is as follows:
Precursor Synthesis: Reduction of an N-substituted succinimide, such as with sodium borohydride, yields the corresponding α-hydroxy lactam (a 5-hydroxy-pyrrolidin-2-one derivative). usm.edu
Ion Formation: The hydroxyl group is activated by an acid, which promotes its departure and the subsequent formation of the N-acyliminium ion. nih.govwhiterose.ac.uk
Nucleophilic Trapping: The highly electrophilic N-acyliminium ion is then trapped by a wide range of intra- or intermolecular nucleophiles, including arenes, alkenes, and various heteroatoms. thieme-connect.comresearcher.life
The N-substituent significantly influences the stability and reactivity of the N-acyliminium ion. The electron-withdrawing 4-fluorophenyl group would render the corresponding N-acyliminium ion more electrophilic and thus more reactive towards nucleophilic attack compared to an unsubstituted N-phenyl analogue. nih.gov This enhanced reactivity is advantageous in many synthetic applications. The stereochemical course of these reactions is often highly controlled, dictated by factors such as a pre-existing chiral center in the lactam or the use of chiral catalysts. arkat-usa.orgacs.org
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| N-phenylsuccinimide |
| N-(4-substitutedaryl) succinimides |
| N-(4-fluorophenyl)succinamic acid |
| Ethyl benzoate |
| 5-hydroxy-pyrrolidin-2-one |
| N-acyliminium ion |
| α-hydroxy lactam |
| HCl (Hydrochloric acid) |
| H₂SO₄ (Sulfuric acid) |
| HClO₄ (Perchloric acid) |
| Nickel(II) perchlorate |
Advanced Spectroscopic Characterization and Structural Elucidation of N 4 Fluorophenyl Succinimide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of N-(4-Fluorophenyl)succinimide. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, a comprehensive understanding of its molecular structure can be achieved.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons within the molecule.
The aromatic protons of this compound exhibit a complex second-order splitting pattern, often referred to as an AA'BB'X system, where X is the ¹⁹F nucleus. researchgate.net This complexity arises because the chemical shift difference between the protons is comparable to the spin-spin coupling constants. researchgate.net A first-order analysis is insufficient for derivatives of 4-fluoroaniline (B128567), and a more rigorous second-order analysis is required. researchgate.net The analysis of such systems involves the determination of multiple coupling constants, including those between protons (JHH) and between protons and fluorine (JHF). researchgate.net
The protons on the succinimide (B58015) ring typically appear as a singlet at approximately 2.65 ppm. thieme-connect.com The aromatic protons, due to the influence of the fluorine and succinimide substituents, show signals in the range of 7.0 to 8.0 ppm. oregonstate.edursc.org
Table 1: Representative ¹H NMR Chemical Shifts for this compound and Related Structures
| Functional Group | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Succinimide Protons (-CH₂CH₂-) | ~2.9 | s |
| Aromatic Protons (ortho to F) | ~7.1-7.2 | t |
| Aromatic Protons (meta to F) | ~7.3-7.4 | m |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data compiled from multiple sources. thieme-connect.comoregonstate.eduresearchgate.net
The chemical shifts and coupling constants in the ¹H NMR spectrum provide valuable information about the conformation of this compound. The electronic properties of the aromatic ring create a phenomenon known as anisotropy, which deshields the aromatic protons relative to other protons on sp² carbons. oregonstate.edu The specific values of the coupling constants can give an indication of the preferred orientation of the phenyl ring with respect to the succinimide ring. conicet.gov.ar
Determination of Second-Order Parameters for Aromatic Protons
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts in ¹³C NMR have a much broader range than in ¹H NMR, which often allows for the resolution of all unique carbon signals. oregonstate.edu
In this compound, the carbonyl carbons of the succinimide ring are typically found downfield, in the range of 175-179 ppm. The aliphatic carbons of the succinimide ring appear around 28-35 ppm. acs.org The aromatic carbons exhibit a range of chemical shifts between 115 and 140 ppm, with the carbon directly bonded to the fluorine atom showing a characteristic large one-bond C-F coupling constant. rsc.org
Table 2: Representative ¹³C NMR Chemical Shifts for this compound and Related Structures
| Carbon Atom | Chemical Shift (ppm) |
|---|---|
| Carbonyl (C=O) | ~177 |
| Succinimide (-CH₂CH₂-) | ~28 |
| Aromatic (C-F) | ~160 (d, ¹JCF ≈ 245 Hz) |
| Aromatic (C-N) | ~128 |
| Aromatic (CH, ortho to F) | ~116 (d, ²JCF ≈ 23 Hz) |
| Aromatic (CH, meta to F) | ~128 (d, ³JCF ≈ 8 Hz) |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data compiled from multiple sources. acs.orgrsc.orgrsc.org
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Applications
¹⁹F NMR is a highly sensitive technique for studying fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. biophysics.orgwikipedia.org The chemical shift of ¹⁹F is very sensitive to its electronic environment, providing valuable structural information. biophysics.orgnih.gov For this compound, the ¹⁹F NMR spectrum typically shows a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal is influenced by the electronic effects of the succinimide group. The ¹⁹F nucleus couples with the neighboring aromatic protons, resulting in a multiplet structure in both the ¹⁹F and ¹H NMR spectra. researchgate.nethuji.ac.il This coupling can provide further conformational insights. conicet.gov.ar The chemical shift for the fluorine in similar compounds has been reported in the range of -108 to -119 ppm. rsc.orgmagritek.com
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
For this compound, the IR spectrum shows characteristic absorption bands for the various functional groups. The carbonyl groups (C=O) of the succinimide ring exhibit strong absorption bands in the region of 1700-1770 cm⁻¹. utdallas.edu The C-N stretching vibration of the imide group can also be observed. nist.gov The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring are found in the 1400-1600 cm⁻¹ region. utdallas.edu The C-F stretching vibration gives rise to a strong absorption band, which is characteristic of fluorinated aromatic compounds.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | >3000 | Medium-Weak |
| Carbonyl (C=O) Stretch | 1700-1770 | Strong |
| Aromatic C=C Stretch | 1400-1600 | Medium |
| C-F Stretch | 1150-1250 | Strong |
Note: Wavenumbers are approximate and can vary. Data compiled from general IR spectroscopy principles. utdallas.edu
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the characteristic vibrational modes confirm the presence of its key structural components: the succinimide ring and the 4-fluorophenyl group.
The FT-IR spectrum is characterized by several key absorption bands. The succinimide moiety is readily identified by the strong absorptions corresponding to the carbonyl (C=O) groups. Typically, imides show two distinct C=O stretching bands due to symmetric and asymmetric vibrations. The aromatic fluorophenyl ring presents characteristic C-H and C=C stretching vibrations. The carbon-fluorine (C-F) bond, a distinctive feature of this molecule, also gives rise to a strong absorption band in the fingerprint region. While specific, experimentally-derived spectral data for this exact compound is not detailed in the provided search results, the expected vibrational frequencies can be assigned based on established group frequencies from similar molecules and general spectroscopic tables. materialsciencejournal.orgrsc.orgscialert.net
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
|---|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic Ring | Medium |
| 2950-2850 | C-H Stretch | CH₂ (Succinimide) | Medium |
| ~1770 | C=O Asymmetric Stretch | Imide | Strong |
| ~1700 | C=O Symmetric Stretch | Imide | Strong |
| 1600-1450 | C=C Stretch | Aromatic Ring | Medium-Strong |
| ~1510 | C=C Stretch | Aromatic Ring | Strong |
| ~1220 | C-F Stretch | Aryl-F | Strong |
These expected frequencies provide a reliable fingerprint for the identification and characterization of this compound.
Raman Spectroscopy for Molecular Vibrational Analysis
Complementing FT-IR, Raman spectroscopy probes molecular vibrations by analyzing inelastically scattered light, providing critical information about the molecular framework, particularly for non-polar bonds and symmetric vibrations. europeanpharmaceuticalreview.comnih.gov It is a weak effect, meaning only a small fraction of photons are scattered inelastically. europeanpharmaceuticalreview.com The resulting Raman spectrum offers a detailed profile of the biochemical components of a sample. nih.gov
For this compound, key Raman-active modes are expected. The symmetric C=O stretching vibration of the imide group, which may be weak in the IR spectrum, often produces a strong Raman signal. The "ring breathing" mode of the para-substituted phenyl ring is also a characteristically strong and sharp band in the Raman spectrum. Other notable signals include vibrations of the succinimide ring and the C-F bond. While specific experimental data is not available in the search results, theoretical calculations and comparisons with related structures allow for the prediction of its Raman signature. indexcopernicus.comnih.gov
Table 2: Expected Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
|---|---|---|---|
| 3100-3050 | C-H Stretch | Aromatic Ring | Strong |
| ~1700 | C=O Symmetric Stretch | Imide | Medium |
| ~1600 | C=C Stretch / Ring Breathing | Aromatic Ring | Strong |
| ~1220 | C-F Stretch | Aryl-F | Medium |
| ~1000 | Ring Breathing | Aromatic Ring | Strong |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of UV or visible light. uobabylon.edu.iq The structure of this compound contains chromophores—specifically the phenyl ring and the two carbonyl groups—which are responsible for its UV absorption profile. uomustansiriyah.edu.iq
The UV-Vis spectrum is expected to be dominated by two main types of electronic transitions:
π → π* transitions: These higher-energy transitions arise from the promotion of electrons from pi-bonding (π) orbitals to pi-antibonding (π*) orbitals within the aromatic ring and the carbonyl groups. These typically result in strong absorption bands at shorter wavelengths, generally below 280 nm.
n → π* transitions: These lower-energy transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the carbonyl oxygen atoms, to a π* antibonding orbital. These transitions are characteristically weaker than π → π* transitions and appear at longer wavelengths. uobabylon.edu.iq
The specific wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are influenced by the solvent. uobabylon.edu.iq While exact experimental λmax values were not found in the search results, analysis of similar structures suggests the primary π → π* absorption would occur in the 200-280 nm range.
Table 3: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength Region |
|---|---|---|
| π → π* | Phenyl Ring, C=O | Shorter Wavelengths (~200-280 nm) |
Solid-State Structural Determination via X-ray Crystallography
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.
Crystal Packing and Intermolecular Interactions
The way this compound molecules arrange themselves in a crystal lattice is dictated by a variety of non-covalent intermolecular interactions. acs.org Analysis of related N-phenylsuccinimide structures reveals that the crystal packing is primarily governed by van der Waals forces and weak C-H···O hydrogen bonds. researchgate.net In these interactions, a hydrogen atom bonded to a carbon acts as a hydrogen bond donor to a carbonyl oxygen atom on an adjacent molecule.
Table 4: Potential Intermolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Description |
|---|---|---|---|
| Hydrogen Bond | C-H | C=O | Weak interactions linking molecules into larger networks. researchgate.net |
| Hydrogen Bond | C-H | F-C | Potential weak interactions involving the fluorine atom. |
Conformational Preferences and Torsion Angles of the this compound Moiety
A critical aspect of the molecular structure of this compound is its conformation, particularly the spatial relationship between the planar fluorophenyl ring and the succinimide ring. This is defined by the torsion angle around the C(phenyl)-N(imide) bond.
Crystallographic studies of a series of N-phenylsuccinimides have shown that these molecules are not planar. rsc.org For this compound specifically, there is a significant twist between the two ring systems. The torsion angle between the least-squares planes of the benzene (B151609) ring and the succinimide ring has been determined to be 55.9°. researchgate.netrsc.org This non-planar conformation is a key structural feature, distinguishing it from a hypothetical flat structure and influencing its packing and electronic properties. This value is comparable to other N-aryl succinimides, which exhibit torsion angles ranging from 54° to 70°. rsc.orgnih.gov
Table 5: Key Torsion Angle in this compound
| Torsion Angle | Definition | Value | Source |
|---|
Computational Chemistry and Theoretical Modeling of N 4 Fluorophenyl Succinimide
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of N-(4-Fluorophenyl)succinimide at the atomic level. By employing various functionals and basis sets, researchers can accurately predict and analyze its molecular characteristics.
Optimization of Molecular Geometries and Conformational Analysis
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in this compound. These geometry optimizations are typically performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), which provide a good balance between accuracy and computational cost. mdpi.comresearchgate.net The process involves finding the minimum energy conformation on the potential energy surface. For succinimide (B58015) derivatives, this includes analyzing the planarity of the succinimide ring and the orientation of the 4-fluorophenyl substituent relative to the ring. mdpi.comup.ac.za
Conformational analysis reveals the different spatial arrangements (conformers) of the molecule and their relative energies. For instance, the rotation around the N-C bond connecting the succinimide ring and the phenyl group is a key conformational variable. ethz.ch Theoretical studies have shown that for similar structures, the planarity of the nitrogen atom in the succinimide ring, indicated by bond angles around 120°, is a result of its sp2 hybridization. up.ac.za The most stable conformer is the one that minimizes steric hindrance and optimizes electronic interactions. ethz.ch
Table 1: Selected Optimized Geometrical Parameters of a Succinimide Derivative Note: This table presents representative data for a succinimide derivative from a DFT study and may not be specific to this compound.
| Parameter | Bond Length (Å) / Bond Angle (°) |
|---|---|
| ∠(C8-N7-C1) | 123.31° |
| ∠(C8-N7-C4) | 123.31° |
| ∠(C4-N7-C1) | 113.36° |
Data sourced from a computational study on a succinimide derivative surfactant, indicating a planar sp2 configuration for the nitrogen atom. up.ac.za
Elucidation of Electronic Structure and Frontier Molecular Orbitals (FMOs)
The electronic properties of this compound are primarily understood through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. numberanalytics.com The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining the molecule's chemical reactivity and stability. frontiersin.org A large energy gap suggests high stability and low reactivity. researchgate.net
DFT calculations show that for related succinimide structures, the HOMO is often localized on the aryl group and the imide part of the succinimide ring, particularly if the substituent on the aryl group is electron-donating. bg.ac.rs Conversely, the LUMO is typically centered on the pyrrolidine-2,5-dione and the phenyl moieties. bg.ac.rs The distribution of these orbitals is crucial for understanding charge transfer processes within the molecule. bg.ac.rsresearchgate.net
Table 2: Frontier Molecular Orbital Energies of a Related Imidazole Derivative Note: This table presents representative data for a related molecule and illustrates the concept of HOMO-LUMO energies.
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.27 |
| LUMO | -1.00 |
| Energy Gap (ΔE) | 5.27 |
Data sourced from a DFT study on 1-(4-methoxyphenyl)-1H-imidazole. researchgate.net
Prediction and Interpretation of Spectroscopic Properties (e.g., NMR, IR)
DFT calculations are widely used to predict and help interpret experimental spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. ivanmr.com Theoretical calculations of vibrational frequencies can be correlated with experimental IR and Raman spectra to assign specific vibrational modes to functional groups within the molecule. scirp.org For instance, the characteristic C=O stretching frequencies of the succinimide ring can be accurately predicted. bg.ac.rs
Similarly, DFT can compute NMR chemical shifts (¹H and ¹³C) and spin-spin coupling constants. ivanmr.comrsc.org Comparing these theoretical values with experimental data aids in the structural elucidation and confirmation of this compound. researchgate.net For derivatives of 4-fluoroaniline (B128567), second-order spectral analysis is often necessary for accurate interpretation of the aromatic proton signals. researchgate.net
Analysis of Chemical Reactivity Descriptors (e.g., Fukui functions, electrophilicity index)
Conceptual DFT provides a framework for quantifying the chemical reactivity of molecules through various descriptors. nih.gov The Fukui function, f(r), is a key local reactivity descriptor that identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. chemtools.orgfaccts.de It is calculated from the electron densities of the neutral, anionic, and cationic species. faccts.de
Molecular Dynamics Simulations to Explore Conformational Space
While DFT is excellent for studying static structures, molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape in different environments, such as in solution. rsc.org
These simulations can reveal the flexibility of the molecule, the stability of different conformers, and the transitions between them. This is particularly important for understanding how the molecule might interact with a biological target, as its conformation can adapt to fit into a binding site. acs.org
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking studies are employed to investigate its potential binding modes and affinities with various biological targets, such as enzymes or receptors. mdpi.comcsfarmacie.cz
These studies involve placing the ligand (this compound) into the binding site of a protein and scoring the different poses based on factors like intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) and binding energy. nih.govmdpi.com The results of molecular docking can guide the design of more potent and selective derivatives and provide hypotheses about the mechanism of action. nih.govcsfarmacie.cz
Prediction of Ligand-Target Interactions with Biological Macromolecules
Computational docking and quantitative structure-activity relationship (QSAR) studies are pivotal in predicting how this compound and its analogs might interact with biological targets such as enzymes and receptors. While direct docking studies on this compound are not extensively reported in dedicated publications, the principles can be inferred from research on related N-aryl succinimide derivatives.
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, which is crucial for understanding its potential biological activity. For N-aryl succinimides, key interactions often involve the succinimide ring and the N-aryl substituent. The 4-fluorophenyl group in this compound can participate in various non-covalent interactions, including:
Hydrophobic Interactions: The phenyl ring can interact with hydrophobic pockets in a protein's active site.
Pi-Pi Stacking: The aromatic ring can stack with aromatic residues of the protein, such as phenylalanine, tyrosine, or tryptophan.
Halogen Bonding: The fluorine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.
Hydrogen Bonding: The carbonyl groups of the succinimide ring are potent hydrogen bond acceptors.
QSAR analyses on succinimide derivatives have revealed that their binding affinity for certain receptors can be influenced by parameters like lipophilicity, polarity, and molecular size. researchgate.net For instance, the lipophilicity, often modulated by substituents on the N-aryl ring, has been found to be a key determinant for binding to transporters like the Breast Cancer Resistance Protein (BCRP). researchgate.net The presence of the fluorine atom in this compound increases its lipophilicity compared to the unsubstituted N-phenylsuccinimide, which could enhance its interaction with certain biological macromolecules.
In a study on new succinimide derivatives, preliminary docking studies indicated that the presence of a phenyl ring at the N-1 position is important for hydrophobic interactions within the binding site of molecular targets. mdpi.com
Table 1: Predicted Interaction Types for this compound with Biological Macromolecules
| Molecular Moiety | Potential Interaction Type | Interacting Protein Residues (Examples) |
| 4-Fluorophenyl Ring | Hydrophobic Interactions, π-π Stacking | Leucine, Isoleucine, Valine, Phenylalanine, Tyrosine |
| Fluorine Atom | Halogen Bonding, Hydrophobic Interactions | Carbonyl Oxygen, Hydroxyl Groups, Amide Nitrogen |
| Succinimide Carbonyls | Hydrogen Bonding | Serine, Threonine, Asparagine, Glutamine, Lysine |
Elucidation of Binding Modes and Affinities
The elucidation of binding modes and the prediction of binding affinities are critical steps in assessing the potential of a compound as a therapeutic agent. Molecular dynamics (MD) simulations and free energy calculations are often employed to refine docking poses and provide a more accurate estimation of binding strength.
For succinimide derivatives, docking studies have shown that the N-aryl group often orients itself within a specific subpocket of the binding site. For example, in studies with steroid hormone receptors, N-aryl succinimides were found to engage in π-stacking interactions with specific phenylalanine residues. researchgate.net The binding affinity is a quantitative measure of the strength of the interaction. While a specific binding affinity for this compound is target-dependent, studies on related compounds provide valuable benchmarks. For instance, docking of various succinimide derivatives against proteins like AKT1 and CDK2 has shown binding affinities in the range of -16 to -22 kcal/mol, indicating strong interactions. ekb.eg A study on a specific succinimide derivative with a phenyl ring at the N-1 position reported a computed binding energy of -7.07 kcal/mol for the R,S-1 isomer in the binding site of the protein with PDB ID 6KZP. mdpi.com
The stability of the resulting ligand-protein complex is also a key consideration. MD simulations can be used to assess the stability of the predicted binding pose over time. Studies have shown that correct binding poses are generally more stable during MD simulations than incorrect ones (decoys). The fluorine substituent on the phenyl ring of this compound can significantly influence its binding mode and affinity. A computational study on N-aryl-3,4-(9′,10′-dihydroanthracene-9′,10′-diyl)succinimides concluded that the interaction of a π system with a fluorine atom was destabilizing in that specific context, which highlights the nuanced role of substituents in determining binding characteristics. researchgate.net
Table 2: Representative Binding Affinities of Related Succinimide Derivatives
| Compound Type | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |
| Maleimide-Succinimide Derivative | AKT1 | -16.112 | ekb.eg |
| Maleimide-Succinimide Derivative | CDK2 | -21.342 | ekb.eg |
| N-phenyl Succinimide Derivative | 6KZP | -7.07 | mdpi.com |
Quantum Chemical Investigations into Reaction Mechanisms and Transition States
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of chemical reactions, including the identification of intermediates and transition states.
One of the well-studied reactions involving the succinimide core is its formation and hydrolysis. The formation of a succinimide ring from an aspartic acid residue in proteins, a process relevant to protein degradation, proceeds via an intramolecular nucleophilic attack of the backbone amide nitrogen on the side-chain carbonyl carbon, followed by dehydration. mdpi.com Computational studies have elucidated the multi-step nature of this process, involving tetrahedral intermediates. mdpi.comnih.gov The activation energy for the rate-determining step, which is often the initial cyclization, is highly dependent on the local environment and the presence of catalysts like water molecules. mdpi.com
The acid-catalyzed hydrolysis of N-(4-substituted aryl) succinimides has been investigated kinetically and mechanistically. jcsp.org.pk These studies suggest that the reaction proceeds via an A-2 mechanism, where a water molecule attacks the protonated substrate in the rate-limiting step. The catalytic efficiency of different acids was found to follow the order HCl > H₂SO₄ > HClO₄, which is characteristic of this mechanism. jcsp.org.pk The electronic nature of the substituent on the aryl ring influences the reaction rate.
DFT calculations have also been employed to study the Stetter reaction, a method used to synthesize succinimide derivatives. The reaction of N-aryl itaconimides with aromatic aldehydes, catalyzed by N-heterocyclic carbenes (NHCs), proceeds through a series of intermediates to yield the final succinimide product. acs.org Theoretical calculations help to rationalize the observed product distributions and reaction efficiencies.
Furthermore, computational studies have explored the unimolecular decomposition pathways of succinimide radicals, providing insights into their kinetic stabilities. 210.212.36 These studies involve calculating bond dissociation energies and mapping out the potential energy surface for various decomposition reactions.
Table 3: Calculated Activation Energies for Reactions Involving Succinimide Derivatives
| Reaction | Computational Method | Calculated Activation Energy (kJ/mol) | Reference |
| Succinimide formation from Asp (overall) | B3LYP/6-31+G(d,p) // MP2/6-311+G(d,p) | 109 | mdpi.com |
| Enolization of Succinimide (uncatalyzed) | DFT | ~331 (79.1 kcal/mol) | researchgate.net |
| NH₃ release from tetrahedral intermediate | B3LYP/6-31+G(d,p) | ~11 (2.7 kcal/mol) | nih.gov |
Theoretical Analysis of Tautomeric Forms and Isomerization Pathways
Tautomerism and isomerization are fundamental chemical processes that can significantly affect the properties and reactivity of a molecule. Theoretical analysis provides a means to explore the relative stabilities of different tautomers and the energy barriers for their interconversion.
For succinimide and its derivatives, several tautomeric forms are possible, including keto-enol and amine-imine tautomerism. researchgate.net Computational studies on related pyrrolidine-diones have investigated the relative energies of these tautomers. researchgate.net The keto form of the succinimide ring is generally the most stable. However, the enol form is a crucial intermediate in the racemization of succinimide derivatives formed from aspartic acid residues in proteins. researchgate.netsemanticscholar.org DFT calculations have shown that the enolization of the Hα–Cα–C=O moiety can be catalyzed by water molecules or other proton-transfer agents, significantly lowering the activation barrier compared to the uncatalyzed reaction. researchgate.net
Conformational isomerization, particularly rotation around the N-aryl bond, is another important aspect for this compound. The barrier to this rotation can be influenced by the substituents on the aryl ring. researchgate.net Computational studies on N-aryl succinimide molecular balances have been used to quantify non-covalent interactions that stabilize certain conformations. researchgate.net The planarity and electronic properties of the N-acyl-succinimide system have been analyzed using X-ray crystallography and DFT calculations, revealing a half-rotated amide bond in some cases. nsf.gov
The isomerization of the succinimide intermediate itself, particularly the conversion between L- and D-forms, is a critical process in the context of protein aging. semanticscholar.org Theoretical studies have mapped the reaction pathway for this racemization, which proceeds through a planar enol intermediate. The energy barrier for this process determines the rate at which stereochemical information is lost.
Advanced Applications and Role As a Chemical Probe for N 4 Fluorophenyl Succinimide
Utilization as a Key Synthetic Intermediate in Organic Synthesis
Succinimide (B58015) and its derivatives are recognized as significant building blocks in organic synthesis due to their inherent reactivity and the stability of the five-membered ring. researchgate.net These compounds serve as crucial precursors for creating a wide array of more complex molecules, including those with significant biological and pharmaceutical activity. researchgate.netacs.org The activating effect of the two carbonyl groups allows the succinimide ring to participate in various chemical transformations. innovareacademics.in
N-(4-Fluorophenyl)succinimide, in particular, serves as a key intermediate for introducing the 4-fluorophenylamino moiety into target molecules. The fluorine atom on the phenyl ring can modulate the electronic properties, solubility, and metabolic stability of the final products, which is a desirable feature in medicinal chemistry and drug design. researchgate.net The synthesis of various succinimide derivatives often involves the reaction of succinic anhydride (B1165640) with a primary amine, in this case, 4-fluoroaniline (B128567). innovareacademics.in The resulting N-aryl succinimide can then undergo further reactions. For instance, N-heterocyclic carbene (NHC)-catalyzed reactions have been developed to construct new carbon-carbon bonds using succinimide derivatives, leading to valuable dicarbonyl scaffolds. researchgate.net The succinimide framework is a precursor for synthesizing various heterocyclic compounds and is instrumental in the development of agrochemicals and functional materials. acs.org
Contributions to Bioconjugation Chemistry (e.g., Radiosynthesis of [18F]SFB Precursors)
A paramount application of the this compound structure is in the field of bioconjugation, most notably in the synthesis of precursors for radiolabeling. The compound is foundational to the production of N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB), one of the most widely used prosthetic groups for labeling proteins, peptides, and other biomolecules with the positron-emitting radionuclide Fluorine-18 (¹⁸F) for Positron Emission Tomography (PET) imaging. mdpi.comnih.gov
The active ester group in [18F]SFB reacts with primary amine groups on biomolecules, forming stable amide bonds. researchgate.net This allows for the indirect labeling of sensitive biological molecules that cannot withstand the harsh conditions of direct [¹⁸F]fluorination. researchgate.net The synthesis of [18F]SFB itself is a multi-step process that often starts from precursors structurally related to this compound.
Various methods have been developed to synthesize [18F]SFB, including traditional multi-step, one-pot procedures and more recent single-step approaches using diaryliodonium salt or spirocyclic iodonium (B1229267) ylide precursors to improve efficiency and reduce synthesis time. mdpi.comsnmjournals.org These advancements aim to simplify automation and avoid volatile radioactive byproducts. mdpi.com For example, a module-assisted, three-step, one-pot synthesis has been developed, which can be performed on a compact electrowetting-on-dielectric (EWOD) microfluidic chip, enabling on-demand production of the radiolabeling agent. rsc.org The successful synthesis and purification of [18F]SFB are critical for producing PET probes with high radiochemical purity and specific activity, essential for clear in vivo imaging. researchgate.netnih.gov
Table 1: Comparison of Selected [18F]SFB Synthesis Methods
| Synthesis Method | Precursor Type | Synthesis Time | Radiochemical Yield (Decay-Corrected) | Radiochemical Purity | Reference |
|---|---|---|---|---|---|
| Three-Step Protocol | Quaternary Salt | ~80 min | 30-35% | >99% | nih.gov |
| Improved Three-Step | Quaternary Salt | ~35-40 min | Increased by 30-35% | >99% (after HPLC) | nih.gov |
| One-Step Method | Diaryliodonium Salt | 5 min (heating) | 4-23% | N/A | snmjournals.org |
| One-Step Method | Spirocyclic Iodonium Ylide | < 60 min | 5-35% (incorporation) | >95% | mdpi.com |
| EWOD Microfluidic | Quaternary Salt | ~120 min | 39 ± 7% | >98% | rsc.org |
Applications in Polymer Science and Materials Chemistry
The succinimide moiety is not only important in pharmaceuticals but also finds applications in polymer and materials science. researchgate.net N-substituted succinimides, including this compound, are considered valuable building blocks for creating functional materials and polymers. acs.orgbldpharm.com The incorporation of such structures can impart specific properties to the resulting materials.
The rigid five-membered ring of the succinimide can enhance the thermal stability of a polymer backbone. Furthermore, the fluorophenyl group can significantly alter the surface properties of materials. For instance, incorporating fluorinated moieties is a common strategy to increase hydrophobicity and reduce surface friction. A study on mitigating the release of microplastics from polyamide fibers during laundry involved incorporating polydimethylsiloxane (B3030410) (PDMS) during melt spinning, with related fluorinated succinimide compounds being relevant to this area of materials modification. nih.gov The presence of the fluorine atom can lead to materials with low surface energy, which is desirable for applications requiring water repellency or anti-stain behaviors. nih.gov The prediction of packing motifs in organofluorine compounds like N-(fluorophenyl) derivatives is also relevant to crystal engineering and materials design. researchgate.net
Development of this compound-Based Probes for Biological Systems
The development of chemical probes to visualize and track biological processes in real-time is a cornerstone of chemical biology. nih.govrsc.org this compound serves as a critical component in the development of such probes, primarily through its role in creating PET imaging agents.
As detailed previously, the structure is integral to the synthesis of [18F]SFB, a key agent for labeling antibodies, peptides, and other targeting vectors for PET. nih.govresearchgate.netrsc.org PET is a powerful non-invasive imaging technique that allows for the quantitative visualization of physiological processes at the molecular level. By attaching [18F]SFB to a molecule that specifically binds to a biological target (e.g., a cancer cell receptor), scientists can track the distribution and accumulation of that molecule in the body, providing valuable diagnostic information.
Furthermore, the stability of the linkage formed by the probe is crucial for its effectiveness. Research into related N-aryl maleimide-thiol conjugates, which also form succinimide-type rings upon reaction, has shown that the electronic nature of the N-aryl substituent significantly impacts the stability of the bioconjugate. ucl.ac.uk The presence of an electron-withdrawing fluorine atom on the phenyl ring was found to influence the hydrolysis rate of the resulting thiosuccinimide conjugate, a key factor in the design and stability of probes in a biological environment. ucl.ac.uk This highlights how the specific N-(4-fluorophenyl) moiety can be used to fine-tune the properties of chemical probes for biological systems.
Future Directions and Identified Research Gaps for N 4 Fluorophenyl Succinimide Studies
Exploration of Novel and Sustainable Synthetic Methodologies
The development of efficient and environmentally benign synthetic routes is crucial for producing N-(4-Fluorophenyl)succinimide and its derivatives for extensive research and potential commercialization. Current methods often involve high temperatures or reagents that are not environmentally friendly. researchgate.net Future research should focus on pioneering greener and more sustainable synthetic strategies.
Key areas for exploration include:
Green Chemistry Approaches: The use of water as a solvent presents a highly sustainable option. A simple and efficient method for synthesizing N-aryl succinimides has been described using hot water as the reaction medium, completely avoiding the need for catalysts and organic solvents. tandfonline.comfigshare.com Another green approach involves one-pot synthesis using readily available and inexpensive reagents like zinc and acetic acid. ijcps.org
Catalyst-Free and Solvent-Free Conditions: Microwave-assisted synthesis has emerged as a powerful tool, offering shorter reaction times and often higher yields under solvent-free conditions. researchgate.netderpharmachemica.comzenodo.org Research into ball-milling techniques, which can promote reactions in a solid state without solvents, also holds promise. zenodo.org
Novel Reagents and Solid-Phase Synthesis: The use of milder cyclodehydration reagents, such as polyphosphate ester (PPE), could be beneficial, especially for derivatives with thermally sensitive functional groups. mdpi.com Furthermore, solid-phase synthesis strategies, which utilize recyclable reagents like silica-bound benzoyl chloride, can simplify purification processes and improve sustainability. researchgate.net
Photocatalysis: Light-induced reactions offer a novel pathway for creating substituted succinimides and could be adapted for N-aryl succinimide (B58015) synthesis, providing a unique and potentially highly selective method. acs.org
Table 1: Comparison of Synthetic Methodologies for N-Aryl Succinimides
| Methodology | Key Features | Advantages | Reference |
|---|---|---|---|
| Hot Water Synthesis | Uses water as a solvent at 100°C. | Environmentally friendly, catalyst-free, simple. | tandfonline.comfigshare.com |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation, often solvent-free. | Rapid reaction times, high yields. | researchgate.netderpharmachemica.com |
| Solid-Phase Synthesis | Employs a recyclable silica-bound dehydrating agent. | Recyclable reagent, simplified purification. | researchgate.net |
| One-Pot Synthesis | Uses zinc and acetic acid in a single step. | Economical, practical, and efficient. | ijcps.org |
| Polyphosphate Ester (PPE) | Acts as a mild cyclodehydration reagent. | Suitable for thermally sensitive compounds. | mdpi.com |
Deeper Mechanistic Elucidation of Biological Actions and Off-Target Effects
A comprehensive understanding of how this compound interacts with biological systems at a molecular level is essential for its development as a therapeutic agent. This involves not only identifying its primary targets but also characterizing any potential off-target effects that could lead to toxicity.
Future research should prioritize:
Mechanism of Action Studies: While the succinimide scaffold is present in many bioactive molecules, the specific mechanisms are often not fully understood. researchgate.net For instance, certain succinimide derivatives exhibit anticonvulsant properties by inhibiting sodium channels like NaV1.2. nih.gov It is critical to investigate whether this compound shares this or other mechanisms, such as the modulation of metabotropic glutamate (B1630785) receptors, which has been observed for other succinimide-based compounds. nih.gov
Identification of Off-Target Interactions: N-arylsuccinimides have been associated with nephrotoxicity in some cases. researchgate.net However, research on N-(3,5-dichloro-4-fluorophenyl)succinimide (NDCFPS) revealed that the addition of a fluorine atom at the 4-position of the phenyl ring resulted in a non-nephrotoxic compound, unlike its 4-chloro analog. nih.gov This suggests the fluorine substitution is critical for a favorable safety profile. The proposed reason for this difference, potentially increased hydrolysis and clearance, warrants a thorough investigation. nih.gov
Metalloenzyme Inhibition: There is evidence that succinimide derivatives may interact with metalloenzymes. nih.gov This represents a potential avenue for both desired therapeutic effects and unintended off-target activity that requires further exploration.
Integration of Advanced Computational Modeling for Rational Drug Design
Computational chemistry and in silico modeling are indispensable tools for accelerating the drug discovery process. numberanalytics.comlongdom.org Integrating these methods into the study of this compound can guide the synthesis of more potent and selective analogs while minimizing undesirable properties.
Future efforts should focus on:
Structure-Activity Relationship (SAR) Studies: Computational tools like Density Functional Theory (DFT) can be used to calculate molecular properties and create molecular electrostatic potential (MEP) maps. researchgate.net These models help in understanding the relationship between the chemical structure of succinimide derivatives and their biological activity, guiding the design of new compounds with improved efficacy. researchgate.netresearchgate.net
Predictive Modeling for ADMET Properties: Advanced computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of novel compounds. tandfonline.comslideshare.net Applying these models to this compound derivatives can help prioritize candidates with favorable pharmacokinetic properties and a lower likelihood of toxicity, reducing the reliance on costly and time-consuming experimental testing. numberanalytics.comappleacademicpress.com
Molecular Docking and Virtual Screening: Molecular docking simulations can predict how a molecule binds to a specific protein target. researchgate.nettandfonline.com This technique can be used to screen large virtual libraries of this compound analogs against various biological targets, such as tyrosyl-tRNA synthetase or glucosamine-6-phosphate synthase, to identify promising candidates for specific diseases. researchgate.nettandfonline.com The use of deep learning and other artificial intelligence approaches can further enhance the predictive power of these virtual screening campaigns. plos.org
Discovery of Underexplored Biological Activities and Therapeutic Applications
The succinimide core is a privileged scaffold in medicinal chemistry, known to be a component of molecules with a vast array of biological activities. researchgate.netinnovareacademics.in While some applications of this compound may have been explored, a systematic investigation into its full therapeutic potential is a significant research gap.
Future research should aim to:
Broad-Spectrum Biological Screening: this compound and its newly synthesized derivatives should be screened against a wide range of biological targets. The succinimide class has shown promise as anticonvulsant, antimicrobial, anti-inflammatory, antitumor, and analgesic agents. researchgate.netresearchgate.net Systematic screening could uncover novel activities.
Exploration of Novel Therapeutic Areas: Research has identified succinimide derivatives as potential acetylcholinesterase inhibitors for treating Alzheimer's disease and as modulators of glutamate receptors for CNS disorders. nih.govnih.gov There is also potential for applications in agriculture, with some derivatives showing herbicidal activity. researchgate.net Investigating this compound in these and other underexplored therapeutic contexts could yield significant breakthroughs.
Antimicrobial and Antifungal Potential: Several studies have highlighted the antifungal and antimicrobial properties of N-arylsuccinimides. researchgate.netresearchgate.net Given the growing threat of antimicrobial resistance, evaluating this compound against a panel of pathogenic bacteria and fungi is a high-priority research direction.
Table 2: Reported Biological Activities of the Succinimide Scaffold
| Biological Activity | Potential Therapeutic Application | Reference |
|---|---|---|
| Anticonvulsant | Epilepsy, Neurological Disorders | researchgate.netnih.gov |
| Antimicrobial/Antifungal | Infectious Diseases | researchgate.netresearchgate.net |
| Anti-inflammatory | Inflammatory Conditions | researchgate.net |
| Antitumor | Cancer | researchgate.net |
| Acetylcholinesterase Inhibition | Alzheimer's Disease, Cognitive Disorders | nih.gov |
| Glutamate Receptor Modulation | Anxiety, CNS Disorders | nih.gov |
| Herbicidal | Agriculture | researchgate.net |
Multidisciplinary Research Initiatives Bridging Synthesis, Biology, and Computation
Maximizing the potential of the this compound scaffold requires a departure from siloed research efforts. A truly synergistic approach that integrates organic synthesis, molecular biology, and computational modeling is the most effective path forward. mdpi.com Such multidisciplinary initiatives create a powerful feedback loop for rational drug design.
The ideal research cycle would involve:
Synthesis: Organic chemists develop and implement novel, sustainable methods to create diverse libraries of this compound derivatives. tandfonline.comijcps.orgmdpi.com
Computation: Computational scientists use advanced modeling, virtual screening, and AI-driven approaches to predict the biological activity, target interactions, and ADMET properties of the synthesized compounds, prioritizing the most promising candidates. researchgate.nettandfonline.complos.org
Biology: Molecular biologists and pharmacologists perform in vitro and in vivo testing on the prioritized candidates to validate computational predictions, elucidate mechanisms of action, and evaluate efficacy and safety. nih.govnih.gov
Feedback and Refinement: The experimental biological data is then used to refine and improve the predictive power of the computational models, guiding the next round of synthesis and creating a more efficient and targeted discovery process. numberanalytics.commdpi.com
By fostering collaboration among these key disciplines, the scientific community can overcome existing research gaps and accelerate the journey of this compound derivatives from laboratory curiosities to clinically valuable therapeutic agents.
Q & A
Q. Table 1: Representative Crystallographic Data
| Parameter | Value (Example) | Source |
|---|---|---|
| Space group | P2₁/c | |
| a, b, c (Å) | 17.305, 4.8446, 9.726 | |
| β angle (°) | 101.58 | |
| R-factor | 0.048 |
Advanced: How can researchers resolve contradictions in crystallographic or spectroscopic data for this compound derivatives?
Answer:
Contradictions often arise from polymorphism or solvent-dependent conformational changes. Strategies include:
Multi-Technique Validation : Cross-validate XRD with solid-state NMR or DFT calculations to confirm bond geometries .
Temperature-Dependent Studies : Analyze thermal effects on crystal packing (e.g., variable-temperature XRD) .
Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) to explain packing discrepancies .
Example : In N-(4-Chlorophenyl) analogs, β angles varied by 2° between studies due to halogen packing differences; this was resolved via Hirshfeld analysis .
Advanced: What experimental designs are optimal for evaluating the pharmacological activity of this compound?
Answer:
Adopt methodologies from anticonvulsant studies on related succinimides :
- In Vivo Models :
- Maximal Electroshock (MES) Test : Dose mice with 50–100 mg/kg compound; monitor seizure suppression latency.
- Rotarod Test : Assess neurotoxicity (dose ≤ TD₅₀).
- In Vitro Assays :
- Ion Channel Binding : Use patch-clamp electrophysiology to test Na⁺/Ca²⁺ channel modulation.
- CYP450 Metabolism : Screen for hepatic stability via LC-MS .
Note : Include control groups (e.g., ethosuximide) and blinded data analysis to minimize bias .
Advanced: How does halogenation impact the reactivity of this compound in cross-coupling reactions?
Answer:
The electron-withdrawing fluorine substituent enhances electrophilicity at the carbonyl group, facilitating nucleophilic attacks. Key considerations:
- Bromination : Use N-bromosuccinimide (NBS) in CCl₄ under UV light; monitor regioselectivity via ¹H NMR (e.g., para-substitution favored due to fluorine’s directing effects) .
- Suzuki Coupling : Activate the aryl fluoride with Pd(PPh₃)₄ and K₂CO₃ in DMF/H₂O (80°C, 12 hr); yields improve with electron-deficient boronic acids .
Q. Table 2: Reactivity Comparison
| Reaction | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Bromination | 85 | NBS, CCl₄, UV | |
| Suzuki Coupling | 72 | Pd(PPh₃)₄, K₂CO₃ |
Advanced: What methodological safeguards ensure reproducibility in scaled-up synthesis?
Answer:
Follow guidelines for rigorous experimental reporting :
Detailed Protocols : Specify solvent purity (e.g., "anhydrous DMF, H₂O ≤ 0.005%"), stirring rates, and cooling rates.
Batch Consistency : Use in-process controls (e.g., inline FT-IR for reaction monitoring).
Crystallization Optimization : Screen solvents/pH for polymorph control (e.g., ethanol vs. acetonitrile) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
